Cas no 1286734-53-9 (1-Bromo-3-ethynyl-5-nitrobenzene)

1-Bromo-3-ethynyl-5-nitrobenzene is a halogenated aromatic compound featuring both an ethynyl and a nitro functional group, making it a versatile intermediate in organic synthesis. The bromine substituent enhances reactivity in cross-coupling reactions, while the ethynyl group allows for further functionalization via click chemistry or Sonogashira couplings. The electron-withdrawing nitro group contributes to electrophilic substitution control and facilitates subsequent reduction or displacement reactions. This compound is particularly valuable in pharmaceutical and materials science research, where its structural motifs are leveraged for constructing complex molecules. High purity grades ensure consistent performance in synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
1-Bromo-3-ethynyl-5-nitrobenzene structure
1286734-53-9 structure
Product Name:1-Bromo-3-ethynyl-5-nitrobenzene
CAS No:1286734-53-9
MF:C8H4BrNO2
MW:226.026861190796
MDL:MFCD31716502
CID:4743557
PubChem ID:138985363
Update Time:2025-06-08

1-Bromo-3-ethynyl-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-ethynyl-5-nitrobenzene
    • MDL: MFCD31716502
    • Inchi: 1S/C8H4BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H
    • InChI Key: FYKWUWACRGCEPX-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C#C)C=C(C=1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Topological Polar Surface Area: 45.8

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Additional information on 1-Bromo-3-ethynyl-5-nitrobenzene

Introduction to 1-Bromo-3-ethynyl-5-nitrobenzene (CAS No. 1286734-53-9)

1-Bromo-3-ethynyl-5-nitrobenzene, with the chemical identifier CAS No. 1286734-53-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science research. This compound belongs to the class of nitroaromatics, characterized by the presence of a nitro group (-NO₂) and other functional groups that contribute to its unique reactivity and potential applications. The molecular structure of 1-Bromo-3-ethynyl-5-nitrobenzene consists of a benzene ring substituted with a bromine atom at the 1-position, an ethynyl group (-C≡CH) at the 3-position, and a nitro group at the 5-position. This arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for further functionalization.

The synthesis of 1-Bromo-3-ethynyl-5-nitrobenzene typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution reactions, while the ethynyl group is commonly introduced via Sonogashira coupling reactions. The nitro group is typically added through nitration reactions, which require careful control of reaction conditions to ensure high yield and purity. The precise regioselectivity in introducing these functional groups is crucial, as it determines the reactivity and potential applications of the final product.

In recent years, 1-Bromo-3-ethynyl-5-nitrobenzene has been explored as a key intermediate in the development of novel pharmaceutical compounds. Its versatile structure allows for further derivatization, making it a valuable building block for drug discovery efforts. For instance, researchers have investigated its potential in synthesizing bioactive molecules with antimicrobial and anti-inflammatory properties. The presence of both electron-withdrawing (nitro) and electron-donating (ethynyl) groups on the benzene ring creates a unique electronic environment that can influence the biological activity of derived compounds. This has led to its incorporation into libraries of compounds screened for therapeutic efficacy.

Moreover, the compound has shown promise in materials science applications, particularly in the development of advanced polymers and organic electronic materials. The bromine substituent facilitates further cross-coupling reactions, enabling the construction of complex polymer architectures with tailored properties. Researchers have explored its use in creating conductive polymers and organic semiconductors, where the combination of halogenated and alkyne functionalities enhances material performance. These studies highlight the compound's potential beyond traditional pharmaceutical applications, contributing to innovations in sustainable and high-performance materials.

The latest research on 1-Bromo-3-ethynyl-5-nitrobenzene also delves into its role as a precursor for functionalized nanoparticles. By incorporating this compound into nanoscale structures, scientists aim to develop novel drug delivery systems with improved targeting and release mechanisms. The ability to modify the surface properties of nanoparticles using such intermediates allows for precise control over their interaction with biological systems. This approach has significant implications for personalized medicine, where tailored nanocarriers can enhance therapeutic outcomes while minimizing side effects.

From a synthetic chemistry perspective, 1-Bromo-3-ethynyl-5-nitrobenzene serves as an excellent model system for studying regioselectivity and reaction mechanisms in aromatic substitution reactions. Its complex structure provides insights into how different functional groups influence each other's reactivity on an aromatic core. Such knowledge is crucial for designing efficient synthetic routes to more complex molecules, reducing waste and improving yields in industrial-scale production. The study of this compound also contributes to the broader understanding of nitroaromatic chemistry, which remains a cornerstone in organic synthesis.

The safety and handling of 1-Bromo-3-ethynyl-5-nitrobenzene are important considerations in laboratory settings. While not classified as hazardous under standard conditions, proper precautions should be taken to avoid exposure to skin or eyes. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety goggles, are recommended when working with this compound. Additionally, adequate ventilation should be ensured to minimize inhalation risks during synthesis or handling procedures.

In conclusion,1-Bromo-3-ethynyl-5-nitrobenzene (CAS No. 1286734-53-9) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material engineering. As research continues to uncover new synthetic pathways and functional derivatives,1-Bromo-3-ethynyl-5-nitrobenzene is poised to remain an important intermediate in scientific innovation.

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